L-Olivosyl-oleandolide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

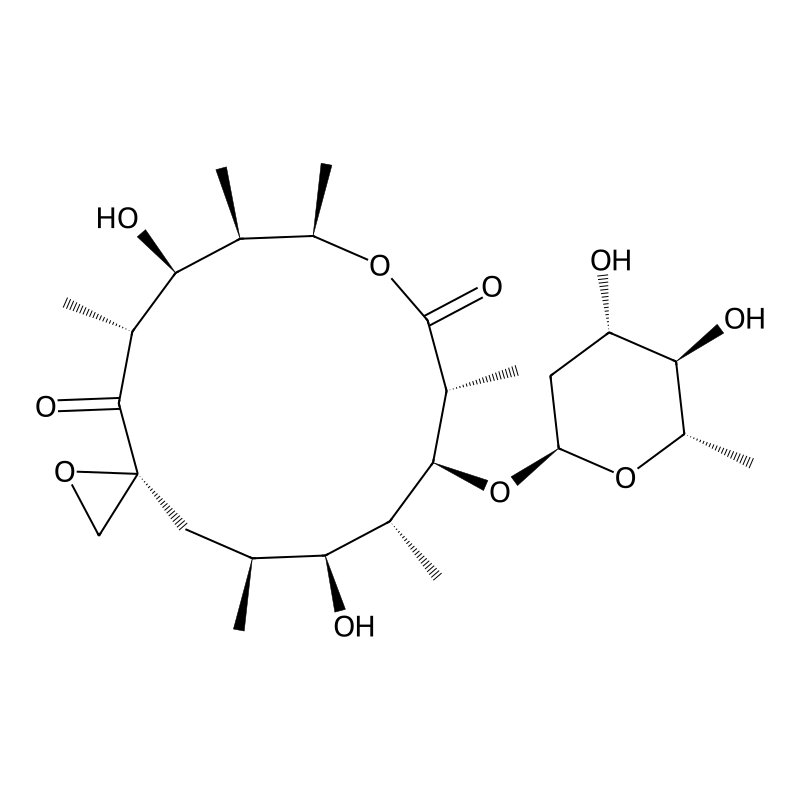

L-Olivosyl-oleandolide is a complex organic compound classified as a macrolide and glycoside. Its chemical formula is and it is known for its structural relationship to oleandolide, a well-studied antibiotic. L-Olivosyl-oleandolide features a unique 2,6-dideoxy-α-L-arabino-hexopyranosyl moiety, which contributes to its biological activity and potential therapeutic applications .

The biosynthetic pathway of L-Olivosyl-oleandolide involves various enzymatic steps, including polyketide synthesis where acetyl-coenzyme A and methylmalonyl coenzyme A units are assembled to form the macrolactone ring characteristic of oleandolides .

L-Olivosyl-oleandolide exhibits significant biological activity, primarily as an antibiotic. It is involved in the biosynthesis of oleandomycin, an antibiotic produced by Streptomyces antibioticus. The compound's structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis and thereby exerting antimicrobial effects . Additionally, its derivatives have shown potential in treating various infections due to their efficacy against gram-positive bacteria.

Synthesis of L-Olivosyl-oleandolide can be achieved through both natural extraction from microbial sources and synthetic organic chemistry. The natural biosynthesis occurs in Streptomyces species, where specific gene clusters encode enzymes necessary for its production. Laboratory synthesis often involves multi-step organic reactions that build the macrolide framework followed by glycosylation to introduce the olivosyl group .

A common laboratory method includes using engineered strains of S. lividans that overexpress the oleY gene, facilitating higher yields of the desired compound through biotransformation processes .

L-Olivosyl-oleandolide has several applications in medicinal chemistry and pharmacology due to its antibiotic properties. It is primarily researched for its potential use in treating bacterial infections, especially those caused by resistant strains of gram-positive bacteria. Furthermore, its derivatives are being explored for their therapeutic effects in various diseases beyond bacterial infections, including potential anticancer properties .

Interaction studies involving L-Olivosyl-oleandolide focus on its binding affinity to bacterial ribosomes and other cellular targets. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as an antibiotic. Research indicates that modifications in the oligosaccharide component can significantly affect the compound's biological activity, highlighting the importance of structure-activity relationships in drug design .

L-Olivosyl-oleandolide shares structural similarities with several other compounds within the macrolide class. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Oleandolide | Core macrolactone structure without oligosaccharides | Antibiotic activity against gram-positive bacteria |

| Erythromycin | Macrolide with a different sugar moiety | Broad-spectrum antibiotic |

| Azithromycin | Modified macrolide with enhanced stability | Effective against respiratory infections |

| Spiramycin | Contains a similar macrolactone structure | Antimicrobial properties |

Uniqueness: L-Olivosyl-oleandolide is unique due to its specific oligosaccharide component (α-L-olivosyl), which influences its binding properties and biological efficacy compared to other macrolides like erythromycin or azithromycin. This distinctiveness may lead to different therapeutic applications and mechanisms of action.

Molecular Formula and Mass (C26H44O10, 516.63 Da)

L-Olivosyl-oleandolide exhibits the molecular formula C26H44O10 with a molecular weight of 516.6 grams per mole [1]. The compound possesses an exact mass of 516.29344760 daltons and a monoisotopic mass of 516.29344760 daltons, as determined through high-resolution mass spectrometry analysis [1]. The molecular structure encompasses 36 heavy atoms, demonstrating the substantial size characteristic of macrolide compounds [1].

The chemical composition reveals a complex polyketide structure with 26 carbon atoms, 44 hydrogen atoms, and 10 oxygen atoms [1] [6]. This stoichiometry reflects the presence of multiple functional groups including ketone carbonyls, hydroxyl groups, and ether linkages within both the macrolactone ring and the attached sugar moiety [1]. The compound exhibits a topological polar surface area of 155 square angstroms, indicating significant polar character that influences its chemical behavior and biological interactions [1].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C26H44O10 | PubChem CID 443565 [1] |

| Molecular Weight (g/mol) | 516.6 | PubChem CID 443565 [1] |

| Exact Mass (Da) | 516.29344760 | PubChem CID 443565 [1] |

| Heavy Atom Count | 36 | PubChem CID 443565 [1] |

| Hydrogen Bond Donors | 4 | PubChem CID 443565 [1] |

| Hydrogen Bond Acceptors | 10 | PubChem CID 443565 [1] |

| Topological Polar Surface Area (Ų) | 155 | PubChem CID 443565 [1] |

Structural Elucidation and Stereochemistry

L-Olivosyl-oleandolide represents a complex macrolide glycoside consisting of a fourteen-membered lactone ring (oleandolide) glycosylated with a 2,6-dideoxy-alpha-L-arabino-hexopyranosyl residue (L-olivose) at the C3 position [1] [5]. The compound contains fourteen defined stereogenic centers, each contributing to the overall three-dimensional architecture and biological activity [1].

The macrolactone portion demonstrates the characteristic folded conformation observed in fourteen-membered macrolides [18] [19]. The ring adopts a predominantly folded-out conformation in solution, where specific intramolecular distances define the spatial arrangement [19]. The C4-C11 distance is shorter than the C3-C11 distance, and the C5-C6 methyl contacts are closer than C3-C8 contacts, confirming the folded-out conformational preference [19].

The stereochemical configuration of the macrolactone ring includes multiple chiral centers with defined absolute configurations: C3(R), C5(S), C6(S), C7(R), C8(S), C9(R), C12(R), C13(R), C14(S), and C15(R) [1]. The spiro center at C11 exhibits R configuration, connecting an epoxide moiety that contributes to the compound's structural rigidity [1] [6].

The attached L-olivose sugar unit adopts an alpha-anomeric configuration at the glycosidic linkage, following the established beta-D, alpha-L pattern observed in macrolide glycosides [15]. The sugar moiety contains four stereogenic centers: C2'(R), C4'(S), C5'(R), and C6'(S), maintaining the characteristic L-arabino-hexopyranose configuration [1] [5].

| Carbon Position | Configuration | Ring System |

|---|---|---|

| C3 | R | Macrolactone |

| C5 | S | Macrolactone |

| C6 | S | Macrolactone |

| C7 | R | Macrolactone |

| C8 | S | Macrolactone |

| C9 | R | Macrolactone |

| C11 | R | Spiro center |

| C12 | R | Macrolactone |

| C13 | R | Macrolactone |

| C14 | S | Macrolactone |

| C15 | R | Macrolactone |

| C2' | R | L-olivose sugar |

| C4' | S | L-olivose sugar |

| C5' | R | L-olivose sugar |

| C6' | S | L-olivose sugar |

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC nomenclature for L-Olivosyl-oleandolide follows the complex stereochemical designation: (3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-8-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,14-dihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione [1]. This comprehensive name reflects the complete stereochemical information and functional group positioning within the molecular framework.

Alternative systematic nomenclature includes 3-O-(alpha-L-olivosyl)oleandolide, which emphasizes the glycosidic linkage between the oleandolide aglycone and the L-olivose sugar moiety [1] [5]. This designation follows carbohydrate nomenclature conventions where the sugar attachment position and anomeric configuration are explicitly stated.

The compound maintains several database identifiers across chemical information systems [1] [6] [7]. The Chemical Entities of Biological Interest (ChEBI) identifier CHEBI:29614 provides standardized reference for biochemical databases [1] [6]. The Kyoto Encyclopedia of Genes and Genomes (KEGG) compound identifier C11991 links the structure to metabolic pathway information [7]. The LIPID MAPS identifier LMPK04000032 classifies the compound within the polyketide macrolide category [1].

International chemical identifier systems provide machine-readable representations of the molecular structure [1] [3]. The International Chemical Identifier (InChI) string InChI=1S/C26H44O10/c1-11-9-26(10-33-26)24(31)14(4)21(29)12(2)16(6)35-25(32)15(5)23(13(3)20(11)28)36-19-8-18(27)22(30)17(7)34-19/h11-23,27-30H,8-10H2,1-7H3/t11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,26+/m0/s1 encodes complete stereochemical and connectivity information [1]. The corresponding InChI Key SBBLTTCUMKGRJI-GYHYDPCPSA-N provides a shortened hash representation for database searching [1].

| Identifier Type | Value |

|---|---|

| IUPAC Systematic Name | (3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-8-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,14-dihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione [1] |

| Common Name | L-Olivosyl-oleandolide [1] |

| Alternative Name | 3-O-(alpha-L-olivosyl)oleandolide [1] |

| ChEBI ID | CHEBI:29614 [1] |

| KEGG ID | C11991 [7] |

| PubChem CID | 443565 [1] |

| InChI Key | SBBLTTCUMKGRJI-GYHYDPCPSA-N [1] |

Physical and Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for L-Olivosyl-oleandolide through analysis of both proton and carbon-13 spectra [10] [13]. The compound exhibits characteristic resonances that reflect the complex stereochemical environment of the macrolactone ring and attached sugar moiety [10]. Carbon-13 nuclear magnetic resonance spectroscopy conducted at 25 megahertz in aqueous solution reveals distinct signal patterns corresponding to the various carbon environments within the molecule [10].

The anomeric proton of the L-olivose sugar appears in the downfield region between 4.8 and 5.2 parts per million, characteristic of alpha-glycosidic linkages in macrolide antibiotics [15]. This chemical shift range confirms the alpha-L configuration of the sugar attachment, consistent with the established stereochemical patterns observed in related macrolide glycosides [15]. The coupling pattern of the anomeric proton provides additional confirmation of the sugar's chair conformation and axial-equatorial relationships.

Multiple methyl substituents throughout the macrolactone ring generate a complex pattern of singlets and doublets in the aliphatic region between 0.8 and 1.4 parts per million [10]. These methyl resonances correspond to the six methyl groups attached at positions C5, C7, C9, C12, C13, C15 of the macrolactone ring, as well as the C6' methyl of the L-olivose sugar [1]. The chemical shift differences among these methyl groups reflect their distinct stereochemical environments and proximity to electronegative functional groups.

The macrolactone ring carbons display characteristic chemical shifts that distinguish ketone carbonyls, hydroxyl-bearing carbons, and methylene carbons [10] [13]. Ketone carbonyls at C10 and C16 appear in the downfield region around 200-210 parts per million in carbon-13 spectra [13]. Hydroxyl-bearing carbons exhibit intermediate chemical shifts between 60-80 parts per million, while methylene and methine carbons appear in the upfield aliphatic region [10].

Mass Spectrometry Profile

Mass spectrometry analysis of L-Olivosyl-oleandolide reveals characteristic fragmentation patterns and ionization behavior under various ionization conditions [3] [14]. Electrospray ionization generates multiple adduct ions including the protonated molecular ion [M+H]+ at mass-to-charge ratio 517.30, the sodium adduct [M+Na]+ at 539.28, and the deprotonated ion [M-H]- at 515.29 [3]. These ionization products correspond to the molecular weight of 516.6 daltons and provide confirmation of the molecular formula C26H44O10 [1] [3].

Collision-induced dissociation experiments demonstrate specific fragmentation pathways characteristic of macrolide glycosides [14]. The glycosidic bond represents a particularly labile site under mass spectrometry conditions, leading to loss of the L-olivose sugar moiety and formation of the oleandolide aglycone fragment [14]. Additional fragmentation occurs through cleavage of the macrolactone ring at various positions, generating smaller polyketide fragments that retain characteristic methyl substitution patterns.

Ion mobility spectrometry coupled with mass spectrometry provides collision cross section measurements that reflect the three-dimensional structure of L-Olivosyl-oleandolide in the gas phase [3]. The protonated molecular ion exhibits a collision cross section of 213.2 square angstroms, while the sodium adduct displays a larger cross section of 219.6 square angstroms [3]. These measurements correspond to the folded conformations observed in solution-phase nuclear magnetic resonance studies [3] [19].

Tandem mass spectrometry experiments reveal sequential fragmentation patterns that provide structural information about functional group positioning and stereochemical relationships [14]. The initial loss of water molecules from hydroxyl groups generates characteristic neutral losses of 18 daltons, while fragmentation of the spiro-epoxide system produces distinctive ion series that aid in structural confirmation [14].

Infrared Spectroscopic Features

Infrared spectroscopy of L-Olivosyl-oleandolide reveals characteristic absorption bands corresponding to the major functional groups present within the macrolide structure [27]. The carbonyl stretching vibrations appear as strong absorptions in the region between 1720 and 1750 wavenumbers, reflecting the presence of the macrolactone carbonyl and the ketone groups at C10 and C16 [27]. The lactone carbonyl typically exhibits a slightly higher frequency compared to the ketone carbonyls due to the ring strain and conjugation effects within the fourteen-membered ring system [27].

Hydroxyl group stretching vibrations generate broad absorption bands between 3200 and 3600 wavenumbers, corresponding to the four hydroxyl groups present on the C6 and C14 positions of the macrolactone ring and the C4' and C5' positions of the L-olivose sugar [1] [27]. The breadth and intensity of these absorptions reflect hydrogen bonding interactions both within the molecule and with solvent molecules in solution or crystal lattice environments.

Carbon-hydrogen stretching vibrations appear in the region between 2800 and 3000 wavenumbers, with multiple overlapping bands corresponding to the numerous methyl and methylene groups throughout the molecular structure [27]. The methyl groups attached to the macrolactone ring and sugar moiety generate characteristic C-H stretching patterns that can be distinguished through careful analysis of peak positions and intensities.

Ether linkage vibrations produce absorption bands in the fingerprint region between 1000 and 1300 wavenumbers [27]. The glycosidic C-O bond connecting the L-olivose sugar to the macrolactone ring exhibits characteristic stretching vibrations that confirm the presence of the ether linkage [27]. Additionally, the spiro-ether system at the C11 position contributes to the complex absorption pattern in this spectral region.

Chemical Reactivity and Functional Group Analysis

L-Olivosyl-oleandolide exhibits diverse chemical reactivity patterns determined by its multiple functional groups and their stereochemical arrangements [25] [26]. The macrolactone carbonyl serves as an electrophilic center susceptible to nucleophilic attack under basic conditions [25]. This reactivity enables ring-opening reactions that can modify the macrocyclic structure, though such reactions typically require strong nucleophiles due to the stability imparted by the fourteen-membered ring system [26].

The secondary ketone groups at C10 and C16 positions demonstrate typical carbonyl reactivity including reduction with sodium borohydride to form secondary alcohols and oxidation under controlled conditions [25] [26]. These ketone functionalities can undergo condensation reactions with various nucleophiles, including hydrazines and hydroxylamines, to form corresponding hydrazones and oximes [26]. The stereochemical environment surrounding these ketones influences their reactivity and the stereochemical outcome of addition reactions.

Secondary hydroxyl groups at C6 and C14 of the macrolactone ring exhibit characteristic alcohol reactivity including esterification with carboxylic acids and acid chlorides [25] [35]. Oxidation of these secondary alcohols using reagents such as pyridinium chlorochromate can generate additional ketone functionalities [25]. The hydroxyl groups can also participate in hydrogen bonding networks that influence the compound's solubility and crystal packing arrangements [35].

The glycosidic bond connecting the L-olivose sugar to the macrolactone ring represents a particularly acid-labile functional group [25] [29]. Mild acid hydrolysis conditions can cleave this bond, releasing the oleandolide aglycone and the free L-olivose sugar [29]. This reactivity is characteristic of alpha-glycosidic linkages and provides a pathway for structural modification and analytical characterization [11].

The spiro-epoxide system at C11 exhibits moderate stability under normal conditions but can undergo ring-opening reactions in the presence of Lewis acids or strong nucleophiles [25]. This structural feature contributes to the overall rigidity of the macrolactone ring and influences the compound's conformational preferences [25]. The epoxide functionality can serve as a site for further chemical derivatization through nucleophilic attack.

| Functional Group | Reactivity Type | Stability |

|---|---|---|

| Macrolactone carbonyl | Nucleophilic attack | Moderate [25] |

| Secondary ketones | Reduction, oxidation | Stable [25] |

| Secondary alcohols | Esterification, oxidation | Stable [25] |

| Glycosidic bond | Acid hydrolysis | Acid labile [25] |

| Spiro-epoxide | Ring opening | Relatively stable [25] |

| Ether linkages | Acid-catalyzed cleavage | Acid labile [25] |

Structural Comparison with Related Macrolides

L-Olivosyl-oleandolide shares fundamental structural features with other fourteen-membered macrolide antibiotics while exhibiting distinct characteristics that reflect its role as a biosynthetic intermediate [18] [30] [31]. Comparison with erythromycin A reveals similarities in the basic macrolactone framework, though significant differences exist in the attached sugar moieties and substitution patterns [30] [31]. Both compounds contain fourteen-membered lactone rings with similar stereochemical configurations at key positions, reflecting their common polyketide biosynthetic origin [18] [30].

The oleandolide aglycone of L-Olivosyl-oleandolide corresponds directly to the macrolactone core found in oleandomycin, demonstrating the compound's role as a glycosylation intermediate in oleandomycin biosynthesis [11] [31]. The attachment of L-olivose at the C3 position represents the initial sugar addition step, which is subsequently followed by methylation to form L-oleandrose in the complete oleandomycin structure [11] [12]. This biosynthetic relationship explains the structural similarities between L-Olivosyl-oleandolide and oleandomycin.

Clarithromycin, a semisynthetic derivative of erythromycin, exhibits enhanced acid stability compared to L-Olivosyl-oleandolide due to the 6-O-methyl modification that prevents acid-catalyzed degradation [30] [31]. The fourteen-membered ring systems of both compounds adopt similar folded-out conformations in solution, though the different substitution patterns influence their exact conformational preferences and biological activities [19] [30].

Azithromycin represents a structurally related compound with a fifteen-membered ring system created through nitrogen insertion into the macrolactone backbone [21] [30]. Despite the increased ring size, azithromycin maintains similar sugar attachments and exhibits comparable conformational flexibility [21]. The larger ring size in azithromycin provides enhanced stability compared to fourteen-membered macrolides like L-Olivosyl-oleandolide [32].

The sugar moieties attached to different macrolides demonstrate significant structural diversity while maintaining common stereochemical patterns [15] [18]. L-Olivosyl-oleandolide contains only the L-olivose sugar, while complete antibiotics like erythromycin and oleandomycin contain two sugar residues [30] [31]. The L-olivose unit in L-Olivosyl-oleandolide represents a precursor to the L-oleandrose found in oleandomycin, differing only by the absence of a methyl group at the C3' position [11] [12].

Ring strain analysis reveals that fourteen-membered macrolactones experience moderate ring strain that influences their chemical reactivity and conformational behavior [33]. L-Olivosyl-oleandolide, oleandomycin, and erythromycin all exhibit similar strain energies due to their identical ring sizes, contrasting with the reduced strain observed in fifteen-membered systems like azithromycin [32] [33]. This ring strain contributes to the acid lability and chemical reactivity characteristic of fourteen-membered macrolides.

| Compound | Ring Size | Sugar Moieties | Key Structural Features |

|---|---|---|---|

| L-Olivosyl-oleandolide | 14-membered | L-olivose | Biosynthetic intermediate [11] |

| Oleandomycin | 14-membered | L-oleandrose, Desosamine | Complete antibiotic [31] |

| Erythromycin A | 14-membered | Cladinose, Desosamine | First natural macrolide [30] |

| Clarithromycin | 14-membered | Cladinose, Desosamine | Acid-stable derivative [30] |

| Azithromycin | 15-membered | Cladinose, Desosamine | Nitrogen-expanded ring [21] |